molecular formula C8H6ClN3O2 B13026004 5-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1919821-45-6

5-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B13026004
CAS No.: 1919821-45-6
M. Wt: 211.60 g/mol
InChI Key: CCCOKESGSUWSQT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-3-methylpyrazole with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired carboxylic acid .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain kinases and other enzymes, making it a candidate for further investigation in drug development .

Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory, anticancer, and antimicrobial agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .

Industry: In the industrial sector, the compound is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 5-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 5-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid exhibits unique properties due to the presence of the chlorine atom and the carboxylic acid group. These functional groups contribute to its distinct reactivity and biological activity. The compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

CAS No.

1919821-45-6

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C8H6ClN3O2/c1-4-2-6(9)11-7-5(8(13)14)3-10-12(4)7/h2-3H,1H3,(H,13,14)

InChI Key

CCCOKESGSUWSQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C(=O)O)Cl

Origin of Product

United States

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